4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

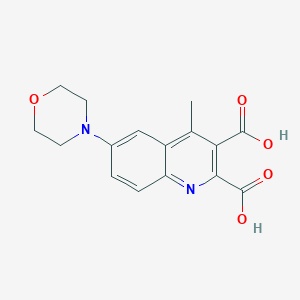

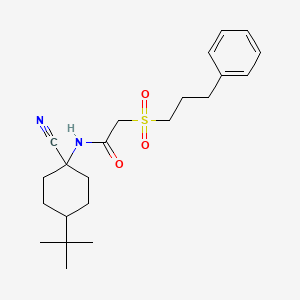

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid is a chemical compound with the CAS Number: 866039-85-2. It has a molecular weight of 316.31 and its IUPAC name is 4-methyl-6-(4-morpholinyl)-2,3-quinolinedicarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2O5/c1-9-11-8-10 (18-4-6-23-7-5-18)2-3-12 (11)17-14 (16 (21)22)13 (9)15 (19)20/h2-3,8H,4-7H2,1H3, (H,19,20) (H,21,22). This code provides a specific representation of the molecular structure .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, closely related to 4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid, involve a key step via the Pfitzinger reaction, leading to compounds with potential pharmacological activities (Kravchenko et al., 2006).

Photophysical Properties

Solvatochromic shift studies on similar compounds, like 4-methyl-7-(4-morpholinyl)-2H Pyrano [2,3- b ] Pyridin-2-one, highlight their potential as sensitive and selective compounds for studying various biological systems due to their efficient fluorescence properties (Deepa et al., 2013).

Antiallergic and Antiviral Applications

New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids have been synthesized with potential for topical treatment of asthma, demonstrating the ability to inhibit histamine release and indicating therapeutic evaluation for antiallergic agents (Cairns et al., 1985). Additionally, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines show low toxicity, potent interferon inducers, and antiviral activities, with morpholine and 4-methyl-piperidine derivatives being the most active in this regard (Shibinskaya et al., 2010).

Caspase-3 Inhibition for Cancer Treatment

Pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, are identified as potent nonpeptide small molecule inhibitors of caspase-3, with several compounds showing significant inhibitory effects, indicating potential applications in cancer treatment (Kravchenko et al., 2005).

Anti-corrosion Properties

8-Hydroxyquinoline derivatives, including those with morpholine, exhibit significant anti-corrosion effectiveness for mild steel in acidic media. This suggests potential applications in protecting metals from corrosion, supported by gravimetric, electrochemical, and computational studies (Douche et al., 2020).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-methyl-6-morpholin-4-ylquinoline-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-9-11-8-10(18-4-6-23-7-5-18)2-3-12(11)17-14(16(21)22)13(9)15(19)20/h2-3,8H,4-7H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWCFHOZEUCHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=C1C(=O)O)C(=O)O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-6-morpholino-2,3-quinolinedicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2759833.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)